molecular formula C17H11NO7 B5518179 3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate CAS No. 137988-20-6

3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B5518179
CAS No.: 137988-20-6
M. Wt: 341.27 g/mol
InChI Key: RALBTYUFRQPFPB-UHFFFAOYSA-N
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Description

3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate is a useful research compound. Its molecular formula is C17H11NO7 and its molecular weight is 341.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.05355169 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Song et al. (2018) presents an innovative synthesis of (2H-chromen-2-ylidene)acetates via Pd-catalyzed cascade reactions, showcasing the chemical versatility of chromene derivatives for potential applications in synthesis and photophysical studies (Xia Song, Cai Gao, Xinying Zhang, Xuesen Fan, 2018).

Biological Activities and Applications

  • Alonzi et al. (2014) explored the use of polystyrene-supported catalysts in the Michael addition for the synthesis of Warfarin and its analogues, demonstrating the potential of chromene derivatives in medicinal chemistry applications (Matteo Alonzi, M. Bracciale, A. Broggi, Daniela Lanari, A. Marrocchi, M. Santarelli, L. Vaccaro, 2014).
  • Gašparová et al. (2013) highlighted the antineoplastic activity of certain chromene derivatives, suggesting their utility in cancer research and therapy development (R. Gašparová, P. Koiš, M. Lácová, Silvia Kováčová, A. Boháč, 2013).

Photophysical and Material Science Applications

Environmental and Analytical Chemistry

  • Uberoi and Bhattacharya (1997) investigated the toxicity and degradability of nitrophenols, including derivatives similar to "3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate," in anaerobic systems, highlighting the environmental impact and treatment approaches for these compounds (V. Uberoi, S. Bhattacharya, 1997).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. This could include investigating its biological activity or its potential use in materials science .

Properties

IUPAC Name

[3-(2-nitrophenoxy)-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO7/c1-10(19)24-11-6-7-12-15(8-11)23-9-16(17(12)20)25-14-5-3-2-4-13(14)18(21)22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALBTYUFRQPFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160445
Record name 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137988-20-6
Record name 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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